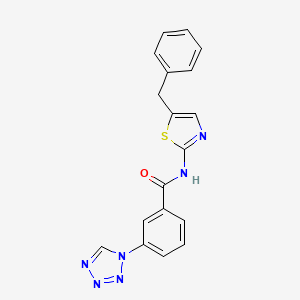
N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a thiazole ring, a tetrazole ring, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cycloaddition reaction of azides with nitriles under acidic or basic conditions.
Coupling of the Thiazole and Tetrazole Rings: The thiazole and tetrazole rings can be coupled using appropriate coupling reagents such as carbodiimides.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the coupled intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzamide moiety, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl group or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly for treating infections and inflammatory diseases.
作用機序
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiazole and tetrazole rings may play a crucial role in binding to the target sites, while the benzamide moiety may enhance the compound’s stability and bioavailability.
類似化合物との比較
- N-(5-phenyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
- N-(5-methyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
- N-(5-ethyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
Comparison:
- N-(5-phenyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide: Similar structure but with a phenyl group instead of a benzyl group, which may affect its binding affinity and biological activity.
- N-(5-methyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide: The presence of a methyl group instead of a benzyl group may result in different pharmacokinetic properties.
- N-(5-ethyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide: The ethyl group may influence the compound’s solubility and metabolic stability.
N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential.
特性
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-17(14-7-4-8-15(10-14)24-12-20-22-23-24)21-18-19-11-16(26-18)9-13-5-2-1-3-6-13/h1-8,10-12H,9H2,(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFQXJQPRKCSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
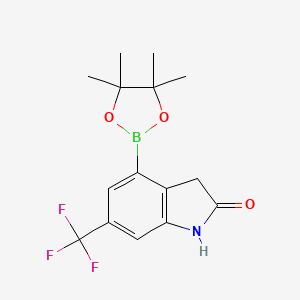
![(4-ethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864268.png)

![N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864273.png)
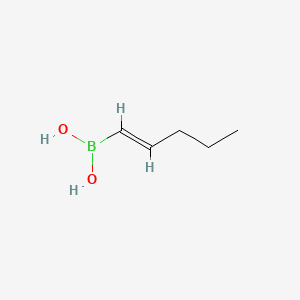
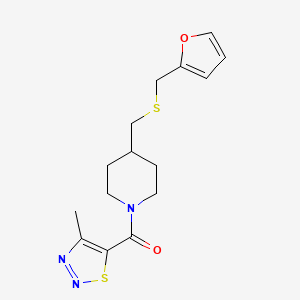
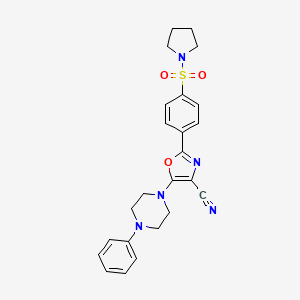
![4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864279.png)
![5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole](/img/structure/B2864282.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2864283.png)
![4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864285.png)
![2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2864286.png)
![[2-(2-Chloro-6-methylphenoxy)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1H-1,2,4-triazole-5-carbonyl)piperidine](/img/structure/B2864289.png)
